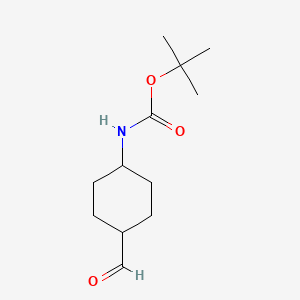

Tert-butyl trans-4-formylcyclohexylcarbamate

Description

Tert-butyl trans-4-formylcyclohexylcarbamate (CAS: 181308-57-6) is a carbamate derivative with the molecular formula C₁₂H₂₁NO₃ and a molecular weight of 227.30 g/mol . It features a trans-configuration cyclohexane ring substituted with a formyl group at the 4-position and a tert-butoxycarbonyl (Boc) protected amine. This compound is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of complex molecules due to its reactive aldehyde group and stable carbamate protection . Its physical properties include a predicted density of 1.04 g/cm³, a boiling point of 339.5°C, and a pKa of 12.33 . Safety data indicate hazards related to skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Properties

IUPAC Name |

tert-butyl N-(4-formylcyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h8-10H,4-7H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDBIGSFXXKWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181308-57-6, 304873-80-1 | |

| Record name | tert-butyl rac-N-[(1r,4r)-4-formylcyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl N-(4-formylcyclohexyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of tert-butyl trans-4-formylcyclohexylcarbamate involves several steps. One common method includes the reaction of trans-4-aminocyclohexanecarboxaldehyde with tert-butyl chloroformate under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

Tert-butyl trans-4-formylcyclohexylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

Tert-Butyl trans-4-formylcyclohexylcarbamate is a chemical compound with the molecular formula that has applications spanning pharmaceutical development, organic synthesis, polymer science, biochemical research, and agrochemical applications .

Pharmaceutical Development: It is used as an intermediate in the synthesis of pharmaceuticals, especially those that target neurological conditions, to improve drug efficacy .

Organic Synthesis: This compound is used in organic chemistry to create complex molecules, explore new chemical pathways, and develop innovative materials .

Polymer Science: It can be used to formulate specialty polymers, contributing to the development of materials with unique properties that can be used in coatings and adhesives .

Biochemical Research: It is used in studying enzyme interactions and mechanisms, offering insights that may lead to advancements in biotechnology and drug design .

Agrochemical Applications: This chemical is being explored for use in agrochemicals, with the potential to improve crop protection products and enhance agricultural productivity .

Mechanism of Action

The mechanism of action of tert-butyl trans-4-formylcyclohexylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making it useful in drug design and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural analogs of tert-butyl trans-4-formylcyclohexylcarbamate vary in substituents on the cyclohexane ring or the carbamate moiety. Key examples include:

| Compound Name | CAS Number | Key Structural Difference | Similarity Score* |

|---|---|---|---|

| tert-Butyl 4-formylbenzylcarbamate | 156866-52-3 | Benzyl group replaces cyclohexyl ring | 0.82 |

| tert-Butyl (trans-4-phenylcyclohexyl)carbamate | 1190890-51-7 | Phenyl substituent replaces formyl group | 0.79 |

| tert-Butyl trans-4-ethynylcyclohexylcarbamate | 947141-86-8 | Ethynyl group replaces formyl group | — |

| tert-Butyl (1R,4R)-4-(2-bromobenzamido)cyclohexylcarbamate | 1286275-26-0 | Bromobenzamido substituent added | — |

*Similarity scores based on molecular descriptors (e.g., Tanimoto index) .

- tert-Butyl 4-formylbenzylcarbamate (156866-52-3): The benzyl group introduces aromaticity, enhancing π-π stacking interactions but reducing conformational flexibility compared to the cyclohexane ring .

- tert-Butyl trans-4-ethynylcyclohexylcarbamate (947141-86-8): The ethynyl group enables click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- tert-Butyl (1R,4R)-4-(2-bromobenzamido)cyclohexylcarbamate (1286275-26-0): The bromobenzamido group provides a site for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Physical and Chemical Properties

| Property | This compound | tert-Butyl 4-formylbenzylcarbamate | tert-Butyl trans-4-ethynylcyclohexylcarbamate |

|---|---|---|---|

| Molecular Weight (g/mol) | 227.30 | 265.33* | 223.31 |

| Boiling Point (°C) | 339.5 | — | — |

| Density (g/cm³) | 1.04 | — | — |

| Key Reactivity | Aldehyde (electrophilic) | Aldehyde | Ethynyl (click chemistry) |

*Calculated from molecular formula C₁₃H₁₉NO₃.

Biological Activity

Tert-butyl trans-4-formylcyclohexylcarbamate (CAS No. 181308-57-6) is a chemical compound characterized by its unique structural features, including a carbamate moiety and an aldehyde group. This compound has garnered attention in various fields, particularly organic synthesis and medicinal chemistry, due to its potential biological activities.

- Molecular Formula : C₁₂H₂₁NO₃

- Molecular Weight : 227.30 g/mol

- Appearance : White to light yellow solid

Biological Activity Overview

The biological activity of this compound has been explored in limited studies, primarily focusing on its interactions with biological macromolecules and potential therapeutic applications.

1. Interaction with Biological Molecules

Research indicates that this compound may interact with proteins through covalent bonding, attributed to its electrophilic aldehyde group. Such interactions can lead to modifications in protein function, which are crucial for understanding the compound's biological implications.

Potential Effects:

- Sensitization : The compound has been noted for its potential to act as a sensitizer, causing skin irritation and allergic reactions upon contact. This necessitates careful handling in laboratory settings.

2. Medicinal Chemistry Applications

The ability of this compound to protect amine functionalities makes it a valuable tool in drug design. Its strategic incorporation into drug candidates allows researchers to explore structure-activity relationships effectively .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds, which can provide insights into its unique biological activities.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl carbamate | Carbamate group | More stable than simple carbamates |

| Cyclohexanecarboxaldehyde | Aldehyde group | Lacks carbamate functionality |

| 4-Formylphenol | Aromatic aldehyde | Aromatic nature vs. cycloaliphatic structure |

| Tert-butyl 4-hydroxybenzoate | Hydroxy and ester groups | Different functional groups affecting reactivity |

This table highlights how this compound's combination of aldehyde and carbamate functionalities allows for diverse chemical reactivity not present in simpler analogs.

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-butyl trans-4-formylcyclohexylcarbamate, and how does solvent choice impact yield?

The synthesis of this compound involves oxidation steps and carbamate protection. For example, tert-butyl 4-oxocyclohexylcarbamate (a precursor) is synthesized using Dess-Martin periodinane in dichloromethane (DCM) at 0°C to room temperature, achieving 85% yield after 2 hours . Solvent polarity significantly affects reaction efficiency: polar aprotic solvents like DCM enhance oxidation kinetics, while non-polar solvents may require extended reaction times. Column chromatography (silica gel, hexane/ethyl acetate) is critical for purification, with purity confirmed via NMR and TLC .

Q. How can researchers distinguish between cis and trans isomers of tert-butyl 4-formylcyclohexylcarbamate during synthesis?

Isomeric separation relies on chromatographic techniques (e.g., HPLC with chiral columns) or crystallization. The trans isomer’s axial formyl group creates distinct steric and electronic environments compared to the cis isomer’s equatorial orientation. NMR analysis, particularly H-NMR coupling constants (e.g., for cyclohexane chair conformers), can resolve structural differences . For instance, trans-4-substituted cyclohexanes exhibit characteristic splitting patterns due to restricted rotation .

Q. What analytical methods are recommended for confirming the purity and structural integrity of this compound?

- NMR Spectroscopy : H-NMR (500 MHz, CDCl) identifies key signals: δ 9.6–9.8 ppm (formyl proton), δ 1.4 ppm (tert-butyl group), and δ 4.0–4.2 ppm (carbamate NH) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (CHNO, theoretical 227.15 g/mol) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>97%) .

Advanced Research Questions

Q. How does the tert-butyl carbamate group influence the reactivity of the formyl moiety in subsequent transformations?

The electron-withdrawing carbamate group activates the formyl carbon for nucleophilic additions (e.g., Grignard reactions) while the tert-butyl group provides steric protection, minimizing side reactions. Computational studies (DFT) suggest that the trans configuration lowers the energy barrier for formyl participation in aldol condensations by 5–8 kcal/mol compared to cis isomers . This is critical in synthesizing enantiopure cyclohexane derivatives for drug discovery .

Q. What strategies resolve contradictions in reported reaction outcomes for this compound under varying catalytic conditions?

Discrepancies in catalytic efficiency (e.g., Pd-mediated cross-coupling vs. organocatalytic methods) often stem from solvent effects or trace moisture. For example:

- Palladium Catalysis : Anhydrous DMF with molecular sieves improves coupling yields (70–80%) by preventing carbamate hydrolysis .

- Organocatalysis : Protic solvents (e.g., MeOH) stabilize transition states but may reduce enantioselectivity. Kinetic studies (UV-Vis monitoring) and control experiments (e.g., deuterated solvents) help identify rate-limiting steps .

Q. How can computational modeling (e.g., molecular dynamics) predict the behavior of this compound in complex reaction systems?

Molecular dynamics (MD) simulations (AMBER/GAFF force fields) model the compound’s conformational flexibility and solvation dynamics. For instance:

- Solvent Interactions : DCM stabilizes the trans conformation via van der Waals interactions, while water disrupts the carbamate group’s hydrogen-bonding network .

- Transition State Analysis : QM/MM simulations identify optimal geometries for nucleophilic attack on the formyl group, guiding catalyst design .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

Key issues include:

- Temperature Control : Exothermic oxidation steps (e.g., Dess-Martin periodinane) require precise cooling (<5°C) to avoid racemization .

- Workup Efficiency : Liquid-liquid extraction (ethyl acetate/water) must minimize emulsion formation, which traps product in interfacial layers .

- Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized TEMPO) improve scalability but require optimization of surface area and pore size .

Methodological Notes

- Stereochemical Assignments : Use NOESY NMR to confirm trans configuration by observing through-space interactions between the formyl proton and axial carbamate protons .

- Reaction Monitoring : In situ IR spectroscopy tracks formyl group consumption (C=O stretch at ~1700 cm) in real time .

- Data Reproducibility : Document solvent batch purity (e.g., DCM peroxide levels) and storage conditions (argon atmosphere) to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.